molecular formula C10H13NO2S B14446916 Tetrahydro-4-(3-thienyl)-2H-pyran-4-carboxamide CAS No. 73812-23-4

Tetrahydro-4-(3-thienyl)-2H-pyran-4-carboxamide

Cat. No.: B14446916
CAS No.: 73812-23-4
M. Wt: 211.28 g/mol
InChI Key: IQHNESWEPWRJAA-UHFFFAOYSA-N
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Description

Tetrahydro-4-(3-thienyl)-2H-pyran-4-carboxamide is a heterocyclic compound that features a pyran ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-4-(3-thienyl)-2H-pyran-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-thiophenecarboxylic acid with a suitable amine to form the corresponding amide, followed by cyclization to form the pyran ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-4-(3-thienyl)-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of Tetrahydro-4-(3-thienyl)-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydro-4-(3-thienyl)-2H-pyran-4-carboxamide is unique due to its specific structural arrangement, which combines the properties of both pyran and thiophene rings. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-thiophen-3-yloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c11-9(12)10(2-4-13-5-3-10)8-1-6-14-7-8/h1,6-7H,2-5H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHNESWEPWRJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CSC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10224235
Record name 2H-Pyran-4-carboxamide, tetrahydro-4-(3-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10224235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73812-23-4
Record name 2H-Pyran-4-carboxamide, tetrahydro-4-(3-thienyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073812234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Pyran-4-carboxamide, tetrahydro-4-(3-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10224235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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